molecular formula C16H22O6 B592816 tetranor-PGJM

tetranor-PGJM

Cat. No.: B592816
M. Wt: 310.34 g/mol
InChI Key: KPFBKANRLYZJQP-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetranor-PGJM (9α-hydroxy-11,15-dioxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a key enzymatic metabolite in the prostaglandin D2 (PGD2) pathway. It is a dehydration product of tetranor-PGDM and is part of the complex family of oxylipins—bioactive, oxygenated lipids that play crucial roles in inflammation, immunity, and vascular function . As a downstream metabolite, this compound serves as a stable, systemic biomarker for assessing the in vivo biosynthesis of its precursor, PGD2, a primary mediator of allergic and inflammatory responses . The primary research application of this compound is as a high-quality reference standard in quantitative lipidomics. Researchers use it in advanced analytical workflows, particularly ultra-high-performance liquid chromatography coupled with triple-quadrupole mass spectrometry (UHPLC-QqQ-MS/MS), for the precise quantification of eicosanoid profiles in biological samples such as urine . This quantification is essential for understanding the role of lipid mediators in health and disease. Recent clinical investigations have highlighted the specific research value of this compound. A case-control study involving 357 non-small cell lung cancer (NSCLC) patients and 119 controls found that urinary levels of this compound were significantly elevated in NSCLC patients, suggesting a role in cancer-related inflammation and making it a metabolite of interest in oncology research . Its elevation, alongside other eicosanoids, points toward the activation of specific immune cells, such as mast cells, in the disease state . Furthermore, studies utilizing targeted lipidomics panels that include this compound demonstrate its utility in evaluating the anti-inflammatory and antioxidant capacity of nutraceuticals, helping to elucidate how dietary polyphenols modulate oxylipin pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is an essential tool for scientists studying eicosanoid metabolism, inflammatory diseases, cancer biology, and the biochemical impact of therapeutic interventions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFBKANRLYZJQP-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(C1CCC(=O)O)CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)[C@@H]([C@H]1CCC(=O)O)CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Metabolic Transformations of Tetranor Pgjm

Primary Precursors and Enzymatic Conversions Leading to Tetranor-PGJM

The generation of this compound is intricately linked to the metabolism of PGD2, a key prostanoid involved in various physiological and pathological processes. The pathway to this compound involves precursor molecules that are themselves metabolites of PGD2, highlighting a multi-step metabolic cascade.

Role of Prostaglandin (B15479496) D2 (PGD2) and Prostaglandin J2 (PGJ2) in this compound Genesis

Prostaglandin D2 (PGD2) is a primary product of the cyclooxygenase pathway and serves as the foundational precursor for a series of metabolites, including those that lead to this compound. nih.govbertin-bioreagent.com PGD2 is known for its role in allergic reactions, sleep regulation, and inflammation. bertin-bioreagent.com Its metabolic processing is crucial for understanding the downstream signaling and clearance of this potent lipid mediator.

One of the key metabolites of PGD2 is tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid), which is recognized as an abundant urinary metabolite and a biomarker for PGD2 biosynthesis in both humans and mice. nih.govbertin-bioreagent.comcaymanchem.comlabscoop.com this compound is directly related to tetranor-PGDM. bertin-bioreagent.comcaymanchem.comlabscoop.com

Furthermore, Prostaglandin J2 (PGJ2), a dehydrated metabolite of PGD2, can also serve as a precursor. google.com The formation of PGJ2 from PGD2 occurs via the elimination of the C-9 hydroxyl group, a process that can be expedited by albumin. this compound can be formed through the metabolism of PGJ2, following a metabolic pathway analogous to the conversion of PGD2 to tetranor-PGDM. google.com

Dehydration Mechanism of Tetranor-PGDM to this compound

A primary route to the formation of this compound is through the dehydration of tetranor-PGDM. google.com This chemical transformation involves the elimination of a water molecule from the tetranor-PGDM structure. Specifically, the 9S-hydroxy group at the β-position to the ketone and an adjacent proton at the α-position are removed. google.com This process results in the formation of the characteristic α,β-unsaturated ketone structure of the cyclopentenone ring found in this compound. google.com This dehydration can occur spontaneously under certain conditions and is considered to be largely irreversible. google.comgoogle.com For analytical purposes, such as in ELISA kits, tetranor-PGDM is often intentionally converted to the more stable this compound derivative for quantification. caymanchem.com

Involvement of the Cyclooxygenase Pathway in this compound Biosynthesis

The biosynthesis of this compound is fundamentally dependent on the cyclooxygenase (COX) pathway, as this pathway is responsible for the production of its ultimate precursor, PGD2. nih.govcaymanchem.com The process begins with the release of arachidonic acid from membrane phospholipids, which is then converted by COX enzymes (COX-1 and COX-2) into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). google.comnih.govnih.gov PGH2 is then isomerized by PGD synthases to form PGD2. google.com Subsequent metabolism of PGD2 through various steps, including beta-oxidation, leads to the formation of tetranor-PGDM, the direct precursor to this compound. caymanchem.com Studies have shown that inhibition of COX-1 and COX-2 leads to a suppression of PGD2 metabolites, including tetranor-PGDM, which would in turn decrease the potential for this compound formation. nih.gov

Downstream Metabolic Fates and Related Tetranor Prostanoids

This compound, being an electrophilic molecule due to its α,β-unsaturated ketone structure, is chemically reactive. google.com This reactivity likely leads to its rapid conjugation with nucleophilic molecules within the body, such as glutathione (B108866). google.com This rapid conjugation is a probable reason why this compound itself is not typically detected in mammalian urine. google.com

The metabolism of PGD2 gives rise to a family of related tetranor prostanoids. Besides tetranor-PGDM and this compound, other significant metabolites include tetranor-PGFM, a major urinary metabolite of PGF2α. medchemexpress.com The landscape of prostanoid metabolism is complex, with numerous metabolites serving as biomarkers for various physiological and pathological states. nih.govshimadzu.com For example, tetranor-PGEM is a major urinary metabolite of PGE2. medchemexpress.com The presence and quantity of these various tetranor metabolites can provide insights into the specific pathways of prostanoid signaling that are active.

Tissue and Organ-Specific Metabolic Pathways Relevant to this compound

The initial steps of this compound biosynthesis are tied to the location of PGD2 synthesis. Two distinct PGD synthases are responsible for PGD2 production in different tissues. Lipocalin-type PGD synthase (L-PGDS) is found in the central nervous system, male genital organs, and the human heart. caymanchem.com Hematopoietic PGD synthase (H-PGDS) is distributed in peripheral tissues and is found in immune cells like mast cells and antigen-presenting cells. caymanchem.comnih.gov

Consequently, the production of PGD2 and its subsequent metabolites, including the precursors to this compound, will be prominent in these tissues during relevant physiological or pathological conditions, such as allergic inflammation in peripheral tissues. bertin-bioreagent.com The final metabolic steps, including the formation and conjugation of this compound, are likely to occur in organs equipped for detoxification and excretion, such as the liver and kidneys, leading to urinary excretion of the conjugated products.

Modulation of this compound Metabolism by Endogenous and Exogenous Factors

The metabolism leading to this compound can be influenced by various factors that affect the upstream cyclooxygenase pathway.

Endogenous Factors:

Inflammatory Mediators: During inflammatory responses, such as those induced by bacterial lipopolysaccharide, the biosynthesis of PGD2 is elevated, leading to a corresponding increase in its metabolites like tetranor-PGDM. nih.gov This suggests that conditions of inflammation would also increase the flux through the pathway leading to this compound.

Exogenous Factors:

Niacin (Nicotinic Acid): Administration of niacin has been shown to increase the levels of PGD2 metabolites, including tetranor-PGDM, which is associated with the characteristic niacin-induced flushing. nih.gov

Curcumin (B1669340): Supplementation with curcumin has been observed to increase the levels of tetranor-PGDM and this compound, which is thought to be related to its anti-inflammatory effects. researchgate.netdokumen.pub

Polyphenol-Rich Juices: Intake of certain polyphenol-rich juices, such as aronia-citrus juice, has been studied in the context of elite athletic training, with analyses including the measurement of various prostanoid metabolites, including this compound. csic.es

Acid/Base Catalysis: The dehydration of the precursor tetranor-PGDM to this compound can be influenced by chemical conditions, with the potential for acid- or base-catalyzed dehydration. google.com

Molecular Mechanisms and Biological Activities of Tetranor Pgjm

Electrophilic Nature and Adduct Formation Mechanisms

The core of tetranor-PGJM's reactivity lies in its nature as an electrophilic molecule. google.comgoogle.com The α,β-unsaturated ketone, or enone, functional group possesses an electron-deficient β-carbon, making it a prime target for attack by nucleophilic molecules within the cell. google.comgoogle.com This reactivity allows this compound to form stable covalent bonds with cellular macromolecules, a key mechanism underlying its biological effects.

The primary mechanism by which this compound forms covalent bonds is the Michael addition reaction, a type of conjugate addition. google.comgoogle.comnrochemistry.com In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon of the α,β-unsaturated ketone in this compound (the Michael acceptor). nrochemistry.comnih.gov This process is a well-established chemical reaction for forming carbon-carbon, carbon-sulfur, or carbon-nitrogen bonds. researchgate.net Within a physiological context, numerous cellular molecules can act as nucleophiles, including the sulfhydryl group of glutathione (B108866) (GSH) and the thiol and amine groups found in amino acid residues of proteins. google.comgoogle.comnih.gov The formation of these "this compound-nucleophile Michael adducts" is a critical step in its mechanism of action. google.comgoogle.com

ComponentRole in ReactionCellular Example
This compound Michael AcceptorAn α,β-unsaturated ketone that receives the nucleophile.
Cellular Nucleophile Michael DonorA molecule that donates an electron pair to form a new covalent bond.
This compound Adduct ProductThe new molecule formed by the covalent linkage of this compound and the nucleophile.

This table outlines the components and roles in the Michael addition reaction involving this compound.

Among the most significant nucleophiles targeted by this compound are the thiol groups (also known as sulfhydryl groups) of cysteine residues within proteins. google.comgoogle.com Protein thiols are highly reactive and play crucial roles in protein structure, catalysis, and redox sensing. nih.gov By covalently binding to these cysteine residues via Michael addition, this compound can induce a range of functional consequences. google.com This covalent modification can alter a protein's three-dimensional conformation, block its active site, or interfere with its ability to interact with other proteins or substrates. This modification of key proteins is a fundamental mechanism by which this compound influences cellular processes. nih.gov

Michael Addition Reactions with Cellular Nucleophiles

Role in Intracellular Signaling Pathways

Through its ability to form adducts with key cellular proteins, this compound can perturb and modulate critical intracellular signaling pathways that govern cellular responses like inflammation, cell growth, and apoptosis.

Research indicates that this compound acts as an inhibitor of protein kinases. biosynth.com Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins, acting as crucial on/off switches in signaling cascades. nih.govbiorxiv.org By inhibiting the activity of specific kinases, this compound can disrupt the signaling pathways that control processes such as the cell cycle and programmed cell death (apoptosis). biosynth.com The ability to perturb kinase activity is a significant aspect of its biological function.

This compound is a downstream metabolite of PGD2, a prominent member of the eicosanoid family of signaling molecules. caymanchem.com Eicosanoids are potent lipid mediators that regulate a wide spectrum of physiological and pathological processes, including inflammation and immunity. escholarship.orgwikipedia.org The levels of this compound in biological fluids like urine can serve as a biomarker reflecting the biosynthesis of its parent compound, PGD2. caymanchem.com Studies have observed that supplementation with anti-inflammatory agents, such as extracts from Curcuma longa (turmeric), can lead to an increase in urinary levels of this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This suggests that the metabolic flux through the PGD2 pathway is altered, linking this compound to the modulation of inflammatory and antioxidant responses mediated by the eicosanoid network.

Perturbation of Protein Kinase Activities

In Vitro Cellular Mechanistic Studies

The molecular mechanisms of this compound have been investigated through various in vitro and cellular studies. A key area of research involves the development of advanced analytical methods to precisely quantify this metabolite in biological samples. For instance, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for the simultaneous quantification of 66 different eicosanoids, including this compound, in colon tissue from a murine model of colitis. nih.gov Such methods are crucial for studying the role of this compound in inflammatory bowel disease and other conditions. nih.gov

Furthermore, untargeted metabolomics approaches using UPLC-MS have been applied in studies on healthy human volunteers and animal models. researchgate.netresearchgate.net In these studies, the analysis of urinary metabolites following supplementation with a Curcuma longa extract revealed changes in this compound excretion. researchgate.netresearchgate.net These changes were correlated with anti-inflammatory effects and shifts in gut microbiota activity, providing mechanistic insights into how dietary compounds can influence eicosanoid pathways. researchgate.netresearchgate.netresearchgate.net

Study TypeModel SystemKey Findings Related to this compoundReference
Analytical Method Development Murine Model of ColitisA sensitive LC-MS/MS method was validated for quantifying this compound in colon tissue. nih.gov
Metabolomics Study Healthy Human VolunteersIncreased urinary this compound was observed after supplementation with Curcuma longa extract, linked to anti-inflammatory effects. researchgate.netresearchgate.net
Metabolomics Study Healthy Rat ModelOral supplementation with Curcuma longa extract altered urinary metabolite profiles, including this compound. researchgate.netresearchgate.net

This table summarizes key findings from in vitro and cellular mechanistic studies involving this compound.

Induction of Apoptosis in Specific Cell Lines

This compound has been identified as a medicinal inhibitor of protein kinases, which are crucial regulators of the cell cycle and apoptosis. biosynth.com Research has demonstrated its capacity to induce apoptosis, or programmed cell death, in both human and Chinese hamster ovary (CHO) cells. biosynth.com This pro-apoptotic activity suggests a potential for this compound to selectively target and eliminate abnormal cells, a characteristic that is of significant interest in the development of novel therapeutic strategies. biosynth.com The ability of this compound to trigger apoptosis underscores its role as a modulator of fundamental cellular life and death pathways.

Investigating Anti-inflammatory Mechanisms in Cellular Models

The anti-inflammatory properties of various compounds are often investigated in cellular models, such as macrophage cell lines stimulated with lipopolysaccharide (LPS), to mimic an inflammatory response. While direct studies on this compound's anti-inflammatory mechanisms in such models are not extensively detailed in the available literature, related research provides context. For instance, studies on curcumin (B1669340) and its metabolites have shown that they can inhibit the inflammatory response induced by LPS. researchgate.net This inhibition is often associated with the suppression of key inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines. researchgate.net The modulation of signaling pathways, such as the NF-κB pathway, is a common mechanism for these anti-inflammatory effects. researchgate.net Although not directly demonstrated for this compound, the increase in prostaglandin-D2 metabolites, such as tetranor-PGDM and this compound, has been observed in studies of other anti-inflammatory agents, suggesting a potential role in these processes. researchgate.net

Preclinical In Vivo Functional Investigations

Assessment of Anti-tumorigenic Effects in Animal Models

Preclinical studies in animal models have provided evidence for the anti-tumorigenic potential of this compound. biosynth.com This compound has been shown to inhibit the growth of tumors in these models, a finding that aligns with its observed ability to induce apoptosis in cancer cell lines. biosynth.com The selective action against cancer cells while sparing normal cells is a critical aspect of its promising profile. biosynth.com While specific details of the animal models and tumor types are not always extensively described, the consistent observation of tumor growth inhibition points to the therapeutic potential of this prostaglandin (B15479496) metabolite.

Influence on Inflammatory Processes in Experimental Models

The influence of this compound on inflammatory processes has been examined in various experimental contexts. In studies related to obesity, it was noted that while other prostaglandin D2 (PGD2) metabolites were increased, products from upstream PGD metabolism, including this compound, were not. csic.es In a different context, a study on the effects of intravenous omega-3 fatty acid emulsion in older subjects hospitalized for COVID-19 showed no significant changes in the urinary levels of this compound. nih.gov The anti-inflammatory activity of other compounds, such as the nonsteroidal tetranortriterpenoid Nimbin and the antibiotic sarecycline, has been demonstrated in animal models like the rat paw edema model. nih.govmdpi.com These studies highlight the complexity of inflammatory pathways and the diverse ways in which different molecules can modulate them.

Modulation of Oxidative Stress Markers

This compound has been implicated in the modulation of oxidative stress, a key factor in numerous pathological conditions. In a study investigating bioactive lipids in postmortem Alzheimer's disease brains, the levels of this compound, a PGD2 metabolite, showed a negative correlation with the clinical phenotypes of the disease. frontiersin.org This suggests a potential link between this metabolite and the neuro-inflammatory and oxidative stress processes characteristic of Alzheimer's. Furthermore, research on the impact of dietary polyphenols has suggested that certain oxylipins, which can be markers of oxidative stress, are sensitive to regulation by dietary antioxidants. csic.es While direct evidence of this compound's effect on specific oxidative stress markers is still emerging, its association with conditions where oxidative stress is a key component points to its potential role in these pathways.

Analytical Methodologies for Quantification and Characterization of Tetranor Pgjm

Advanced Chromatographic Separation Techniques

Chromatographic methods coupled with mass spectrometry are the cornerstone for the definitive quantification of tetranor-PGJM. These techniques offer unparalleled resolution and sensitivity for analyzing complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted quantification of this compound. This method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net The development of robust LC-MS/MS assays has enabled the reliable measurement of this compound in various biological samples, overcoming the limitations of less specific methods. nih.gov In many analytical approaches, its precursor, tetranor-PGDM, is first converted to the more stable this compound for easier quantification. caymanchem.comcaymanchem.com

A key advantage of LC-MS/MS is its ability to simultaneously quantify multiple analytes. For instance, a validated method allows for the concurrent measurement of at least 66 different eicosanoids, including this compound, in mouse colon tissue. nih.govresearchgate.net This comprehensive profiling is essential for studying the complex interplay of lipid mediators in inflammatory conditions. nih.gov The method demonstrates good sensitivity, with a limit of quantification for this compound established at 0.01 ng/mL. nih.gov

Table 1: LC-MS/MS Parameters for this compound Quantification. nih.gov
AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (V)Dynamic Range (ng/mL)
This compound309.30155.354.2220.01–200

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle-size columns, offers higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with mass spectrometry (UPLC-MS), it becomes a potent platform for untargeted metabolomics studies. nih.govresearchgate.net These studies aim to comprehensively analyze all measurable metabolites in a biological sample to identify changes related to a specific condition or intervention. nih.govresearchgate.net

In one such study investigating the effects of Curcuma longa (turmeric) extract consumption in healthy volunteers, an untargeted UPLC-MS metabolomics approach was applied to analyze 24-hour urine samples. nih.govresearchgate.net The results revealed a significant increase in the excretion of this compound and its precursor, tetranor-PGDM, suggesting an anti-inflammatory effect of the extract. nih.govresearchgate.net This highlights the utility of UPLC-MS in discovering biomarkers and understanding the systemic effects of natural products. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Profiling

Immunochemical Assay Development for this compound Detection

Immunochemical assays, particularly ELISAs, provide a high-throughput and cost-effective alternative to mass spectrometric methods for the quantification of specific analytes like this compound.

The foundation of a specific immunoassay is the generation of high-affinity antibodies. This is achieved by creating an immunogen, which involves conjugating the target molecule (or a derivative) to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). google.comgoogle.com For this compound, the development process often targets its precursor, tetranor-PGDM. google.comresearchgate.netresearchgate.net An immunogen, such as a tetranor-PGDM-carrier protein conjugate, is used to induce an immune response in a host animal, leading to the production of antibodies. google.comgoogle.com

Patented methods describe the creation of immunogens capable of generating antibodies that specifically bind to both tetranor-PGDM and this compound. google.com This cross-reactivity is possible because the antibodies recognize epitopes common to both molecules. Another approach involves forming a Michael adduct between this compound and a carrier protein, which can also be used as an immunogen to produce antibodies specific to this compound or that recognize both metabolites. google.com The development of a monoclonal antibody against tetranor-PGDM has also been successfully achieved, forming the basis for a sensitive and specific competitive EIA. nih.gov

Commercially available ELISA kits for quantifying the major PGD2 metabolite are typically based on the detection of tetranor-PGDM in urine. caymanchem.comvwr.comavantorsciences.com A key feature of these competitive assays is an initial sample preparation step that converts the unstable tetranor-PGDM into the stable derivative, this compound, which is then easily quantified. caymanchem.comcaymanchem.comvwr.comavantorsciences.com Therefore, the assay, while marketed for tetranor-PGDM, functionally quantifies this compound. caymanchem.comvwr.com

These competitive ELISAs are based on the principle of competition between the this compound in the sample and a fixed amount of a tracer (e.g., this compound linked to an enzyme like acetylcholinesterase) for a limited number of antibody binding sites. caymanchem.comcaymanchem.com The amount of tracer that binds is inversely proportional to the amount of this compound in the sample. The signal is then developed and measured colorimetrically. caymanchem.com These kits offer good sensitivity and a wide dynamic range for quantification. caymanchem.comnih.gov

Table 2: Characteristics of a Commercial Tetranor-PGDM/PGJM ELISA Kit. caymanchem.com
ParameterSpecification
Assay TypeCompetitive ELISA
Analyte MeasuredThis compound (after conversion from tetranor-PGDM)
Assay Range6.4-4,000 pg/ml
Sensitivity (80% B/B0)Approximately 40 pg/ml
Cross-Reactivitytetranor-PGDM: 100%
This compound: 100%

Development of this compound Specific Immunogens and Antibodies

Sample Preparation Strategies for Diverse Biological Matrices

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and reliability of quantification. The strategy employed depends on the complexity of the biological matrix (e.g., urine, plasma, tissue) and the analytical method used. nih.govunesp.br

For urine analysis using ELISA, a common preparation involves diluting the sample and heating it to facilitate the conversion of tetranor-PGDM to this compound. caymanchem.com For instance, a protocol may involve diluting urine with ultrapure water and incubating at 60°C for 18 hours. caymanchem.com For more complex analyses or to remove interfering substances, solid-phase extraction (SPE) is often employed. nih.gov In one study, the use of SPE for urine samples resulted in a recovery rate of 77.1% for tetranor-PGDM as determined by LC-MS/MS analysis. nih.gov

For LC-MS/MS analysis of eicosanoids in tissue, such as mouse colon, the sample preparation is more extensive. nih.gov While specific details for this compound are part of a larger panel, general approaches for eicosanoids involve homogenization of the tissue, followed by protein precipitation and lipid extraction, often using a combination of organic solvents. Further cleanup and concentration using SPE are typically required before injection into the LC-MS/MS system. nih.gov The goal is to isolate the lipid fraction containing the eicosanoids while removing the bulk of other cellular components. nih.gov

Extraction and Enrichment from Urine and Plasma

The quantification of this compound often begins with its extraction and enrichment from complex biological fluids like urine and plasma. A common strategy involves the analysis of its more stable precursor, tetranor-PGDM, which is then chemically converted to this compound for measurement. caymanchem.comcaymanchem.com This conversion is typically achieved through a derivatization process that includes dilution and heating the sample, for instance, at 60°C for 18 hours. caymanchem.com For accurate results, it is essential that samples are free of organic solvents prior to the assay. caymanchem.com For long-term storage before analysis, samples are recommended to be kept at -80°C. caymanchem.com

Solid-phase extraction (SPE) is a widely employed technique for the enrichment of this compound and other related eicosanoids from urine. researchgate.net One documented method utilizes a Strata X-AW cartridge, which is conditioned and washed with various solvents to remove interfering substances before eluting the analytes of interest. researchgate.net Furthermore, online SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been implemented for high-throughput quantification, enhancing the efficiency of the enrichment process. mdpi.com In clinical settings, particularly with infants, novel methods have been developed to extract urinary metabolites like tetranor-PGDM from super-absorbent polymers in diapers using calcium chloride (CaCl2), a technique that precedes the analytical conversion to this compound. nih.gov

Analysis in Tissue Samples (e.g., Colonic Tissues)

The analysis of this compound in tissue samples, such as colonic tissue, provides valuable insights into localized inflammatory processes. researchgate.netnih.gov Highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of a broad spectrum of eicosanoids, including this compound, in murine colon homogenates. researchgate.netnih.gov

Sample preparation for tissue analysis involves homogenization to release the analytes from the tissue matrix. nih.gov The subsequent analysis by LC-MS/MS often utilizes advanced chromatographic columns, like the Shim-Pack XR-ODSIII, to achieve effective separation of the various metabolites before detection by the mass spectrometer. researchgate.netnih.gov This analytical approach is sensitive enough to accurately measure low-abundance metabolites, making it suitable for detailed profiling of eicosanoids in tissues affected by conditions like inflammatory bowel disease. nih.gov

Method Validation and Performance Criteria for Rigorous Quantification

The rigorous quantification of this compound relies on thoroughly validated analytical methods to ensure the reliability and reproducibility of the results. Validation is typically performed in accordance with established guidelines, such as those from the US Food and Drug Administration (FDA). nih.gov These validation protocols assess several key performance characteristics of the assay. nih.govua.es

Assessment of Sensitivity, Specificity, and Dynamic Range

Method sensitivity is a critical parameter, defined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). For LC-MS/MS methods, the LLOQ for this compound has been reported to be as low as 0.01 ng/mL. researchgate.net The sensitivity is often established by ensuring a signal-to-noise ratio of greater than 10 for the LLOQ. nih.gov

Specificity is paramount to distinguish this compound from other structurally similar compounds. In mass spectrometry, specificity is achieved by using multiple reaction monitoring (MRM), which tracks a specific precursor ion to product ion transition (e.g., m/z 309.30 > 155.35 for this compound). mdpi.comresearchgate.net For immunoassays, specificity is determined by assessing cross-reactivity with related metabolites. An example is an ELISA for tetranor-PGDM/PGJM, which shows 100% cross-reactivity for both analytes but minimal cross-reactivity (<0.03%) with other prostaglandins (B1171923) like tetranor-PGEM and tetranor-PGFM. caymanchem.com

The dynamic range refers to the concentration range over which the assay is accurate and precise. LC-MS/MS methods have demonstrated a wide dynamic range for this compound, extending up to 200 ng/mL. mdpi.comresearchgate.net Competitive ELISA kits also offer a broad range, for example, from 6.4 to 4,000 pg/mL. caymanchem.comcaymanchem.com

Table 1: Performance Characteristics of Analytical Methods for this compound
Analytical MethodParameterReported ValueSource
LC-MS/MSLimit of Quantification (LLOQ)0.01 ng/mL researchgate.net
Dynamic Range0.01–200 ng/mL mdpi.com
MRM Transition (m/z)309.30 > 155.35 mdpi.com
ELISA (via tetranor-PGDM conversion)Sensitivity (80% B/B0)~40 pg/mL caymanchem.comcaymanchem.com
Assay Range6.4–4,000 pg/mL caymanchem.comcaymanchem.com

Evaluation of Accuracy, Precision, and Recovery

Accuracy, precision, and recovery are fundamental to validating the performance of a quantitative assay. Accuracy reflects how close a measured value is to the true value, while precision measures the reproducibility of the results. Recovery assesses the efficiency of the extraction process.

For LC-MS/MS methods, inter- and intraday accuracy has been reported to be within 85–115%, with precision (expressed as relative standard deviation or %RSD) at ≥85%. researchgate.net Recovery rates for these methods typically range from 40% to 90%. researchgate.net These performance metrics meet the stringent acceptance criteria set by regulatory bodies like the FDA. researchgate.netnih.gov Detailed validation data often includes accuracy and precision at multiple quality control (QC) concentrations, from the LLOQ to high concentrations, demonstrating the method's reliability across its dynamic range. nih.gov

Table 2: Inter-day Accuracy and Precision for this compound in Colon Homogenate (LC-MS/MS)
QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ0.0583.96.7
LQC2103.04.2
MQC40113.36.2
HQC150114.93.2
Data adapted from a study by Yedluri et al. nih.gov

Integration with High-Throughput Metabolomics and Lipidomics Platforms

The analysis of this compound is increasingly integrated into high-throughput metabolomics and lipidomics platforms, which allow for the simultaneous measurement of hundreds of metabolites. shimadzu.comihuican.org These platforms commonly use advanced analytical technologies like LC-MS/MS and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS). shimadzu.comresearchgate.net

In the context of metabolomics studies, such as those investigating inflammatory bowel disease, this compound has been identified as a significant biomarker. mdpi.comresearchgate.net The quantitative data generated for this compound, along with other metabolites, is processed using specialized software and bioinformatics platforms like MetaboAnalyst. mdpi.com These platforms facilitate complex statistical analyses, including multivariate analyses like Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that differentiate between study groups. mdpi.com

Lipidomics, the large-scale study of lipids, also benefits from these high-throughput approaches. csic.esnih.gov Modern lipidomics platforms are designed for the comprehensive and quantitative analysis of a wide array of lipid species, including eicosanoids derived from the cyclooxygenase pathway. u-bordeaux.frmetabolon.com The integration of this compound analysis into these platforms is crucial for understanding the broader lipid network and its role in health and disease, from inflammation to metabolic disorders. csic.es Untargeted metabolomics studies have successfully detected changes in urinary this compound levels in response to external factors, highlighting the utility of these platforms in discovering diet-disease interactions. researchgate.netresearchgate.net

Tetranor Pgjm As a Research Biomarker

Utility as a Biomarker for Prostaglandin (B15479496) D2 Biosynthesis in Research Settings

Tetranor-PGJM is recognized for its utility as a biomarker for the biosynthesis of Prostaglandin D2 (PGD2) in research environments. bertin-bioreagent.comglpbio.comcaymanchem.comcaymanchem.com PGD2 is a lipid mediator involved in numerous biological functions, and its accurate measurement is crucial for understanding its roles in health and disease. caymanchem.comcaymanchem.com

Correlation with PGD2 Production Rates in Experimental Systems

In experimental settings, the measurement of this compound serves as an indirect but reliable indicator of PGD2 production. glpbio.com PGD2 itself is often unstable and rapidly metabolized, making its direct quantification challenging. Tetranor-PGDM, an abundant urinary metabolite of PGD2, is frequently used as a biomarker for PGD2 biosynthesis in both humans and mice. caymanchem.comcaymanchem.comcnreagent.com this compound is a dehydrated metabolite of tetranor-PGDM. google.com Competitive enzyme-linked immunosorbent assays (ELISAs) have been developed that convert tetranor-PGDM to the more stable this compound for quantification, thereby reflecting the initial PGD2 production. caymanchem.comgoogleapis.com This conversion allows for a more stable and easily quantifiable measure that correlates with the in vivo production of PGD2.

Differentiation and Specificity from Other Prostanoid Metabolites

A key advantage of using this compound as a biomarker is its specificity, which allows for differentiation from other prostanoid metabolites. bertin-bioreagent.com Immunoassays have been developed with antibodies that specifically recognize the structural features of tetranor-PGDM and this compound. google.com These antibodies show high specificity for the PGD/PGJ five-membered prostanoid ring combined with the characteristic side chains of tetranor metabolites, with minimal cross-reactivity to metabolites of other prostaglandins (B1171923) like PGF2α and PGE2. google.com This specificity is crucial for accurately assessing the PGD2 pathway without interference from other inflammatory mediators.

Applications in Preclinical Mechanistic Studies

The use of this compound extends to preclinical studies, where it aids in understanding disease mechanisms and the effects of experimental treatments in animal models.

Monitoring Inflammatory Responses in Animal Models of Disease

This compound levels are monitored in animal models of inflammatory diseases to assess the inflammatory state. For instance, in a murine model of colitis, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify various eicosanoids, including this compound, to better understand their roles in inflammatory bowel disease. nih.govresearchgate.net Similarly, in animal models of zymosan-induced inflammation, the inhibition of prostaglandin production is a key measure of anti-inflammatory effects. nih.gov Studies in mouse models of food allergies have also utilized tetranor-PGD metabolites as specific biomarkers to track mast cell-driven inflammatory responses. researchgate.net

Assessing Metabolic Changes in Response to Experimental Interventions

This compound is also valuable for assessing metabolic shifts following experimental interventions. In a study involving rats supplemented with Curcuma longa (turmeric), an increase in the urinary excretion of this compound and tetranor-PGDM was observed, suggesting an anti-inflammatory effect of the supplement. researchgate.net Another study on the effects of short-term diesel exhaust exposure in humans noted a decrease in urinary this compound levels, indicating a complex metabolic response to the environmental pollutant. atsjournals.org These studies highlight how this compound can serve as a dynamic biomarker to track metabolic responses to various stimuli.

Research Applications in Human Biological Samples for Metabolic Research

In human-centric metabolic research, this compound is analyzed in biological samples, primarily urine, to investigate the role of PGD2 in different physiological and pathological states.

Urinary levels of this compound, often measured alongside its precursor tetranor-PGDM, provide a non-invasive window into systemic PGD2 production. researchgate.net For example, a study investigating the effects of a fruit and vegetable-based nutraceutical on a healthy population measured urinary oxylipins, including this compound, to assess its anti-inflammatory and antioxidant capacity. nih.gov Furthermore, robust analytical methods like ultra-pressure liquid chromatography/triple quadrupole tandem mass spectrometry (UPLC-MS/MS) have been developed to accurately quantify this compound and other eicosanoids in human urine, facilitating studies on their baseline levels in healthy individuals under controlled diets. researchgate.net These applications are crucial for establishing normative values and understanding how PGD2 metabolism is altered in various human conditions.

Analysis in Urine to Investigate Endogenous Prostanoid Metabolism

Researchers, therefore, turn to its more stable downstream metabolites excreted in urine. Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) has been identified as a major and abundant urinary metabolite of PGD2 in both mice and humans. nih.govresearchgate.net In fact, it is often significantly more abundant in human urine than other PGD2 metabolites like 11β-PGF2α and 2,3-dinor-11β-PGF2α. nih.govcaymanchem.com In mice, tetranor-PGDM is the only detectable endogenous PGD2 metabolite in urine. nih.govresearchgate.net

This compound is a potential metabolite of PGD2, formed through the elimination of a hydroxyl group from tetranor-PGDM. bertin-bioreagent.comcaymanchem.comlabscoop.comglpbio.com While tetranor-PGDM is the primary target for quantifying PGD2 biosynthesis, this compound serves as an essential control in the analytical process. bertin-bioreagent.comcaymanchem.comlabscoop.comglpbio.com Some analytical methods, such as certain enzyme-linked immunosorbent assays (ELISAs), convert tetranor-PGDM to the more stable this compound for easier quantification. caymanchem.combertin-bioreagent.com The development of sensitive and high-throughput methods, like online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS), has enabled the simultaneous measurement of both tetranor-PGDM and another related metabolite, tetranor-PGEM, providing a more comprehensive picture of prostanoid metabolism. nih.gov

Studies have shown that urinary levels of these metabolites directly reflect the systemic production of PGD2. For instance, infusion of PGD2 in mice leads to a dose-dependent increase in urinary tetranor-PGDM. nih.govresearchgate.net Furthermore, the administration of niacin, which is known to induce PGD2-mediated flushing, resulted in elevated levels of both tetranor-PGDM and 2,3-dinor-11β-PGF2α in humans. nih.govresearchgate.net These findings underscore the utility of urinary this compound and its precursors as reliable biomarkers for investigating endogenous prostanoid pathways.

Table 1: Key PGD2 Metabolites in Urine

Metabolite Significance Analytical Notes
Tetranor-PGDM An abundant urinary metabolite reflecting PGD2 biosynthesis in humans and mice. nih.govresearchgate.net Often converted to this compound for quantification in ELISA kits. caymanchem.combertin-bioreagent.com
This compound A stable derivative of tetranor-PGDM used as a control and for quantification. bertin-bioreagent.comcaymanchem.comlabscoop.comglpbio.com Formed by the elimination of the C-9 hydroxyl group from tetranor-PGDM. bertin-bioreagent.comcaymanchem.comlabscoop.com
11β-PGF2α A less abundant urinary metabolite of PGD2. nih.gov Levels are lower compared to tetranor-PGDM. caymanchem.com
2,3-dinor-11β-PGF2α Another urinary metabolite of PGD2. nih.gov Levels are lower compared to tetranor-PGDM. caymanchem.com

Studying the Impact of Dietary Components on Prostanoid Pathways

The analysis of urinary oxylipins, including this compound and other prostanoid metabolites, offers a powerful approach to understanding how dietary interventions can modulate inflammatory and metabolic pathways. glpbio.combertin-bioreagent.com Oxylipins are bioactive lipids derived from the oxidation of polyunsaturated fatty acids (PUFAs) and are deeply involved in cellular signaling. nih.gov

Research has explored how the consumption of foods and supplements rich in polyphenols and other bioactive compounds can alter the urinary oxylipin profile. For example, a study investigating the effects of a fruit and vegetable-based nutraceutical found that its long-term consumption led to changes in urinary oxylipin concentrations, suggesting an influence on inflammatory and oxidative stress pathways. nih.govresearchgate.net Another study on elite triathletes examined how a beverage rich in polyphenols could alter urinary oxylipin levels during an intensive training period. ua.es

Furthermore, the impact of dietary fats on prostanoid pathways is a significant area of investigation. A randomized controlled trial in older subjects hospitalized for COVID-19 demonstrated that intravenous administration of an omega-3 fatty acid emulsion altered the urinary oxylipidome, pointing towards a beneficial shift in the inflammatory response. nih.gov

These studies highlight the value of urinary oxylipin analysis, which includes the measurement of this compound, in assessing the bioactivity of dietary components and their potential to influence health through the modulation of prostanoid pathways.

Table 2: Research on Dietary Impact on Urinary Oxylipins

Study Focus Dietary Component Key Findings Reference
Anti-inflammatory and antioxidant capacity Fruit and vegetable-based nutraceutical (high in polyphenols) Altered urinary oxylipin concentrations, indicating a modulation of inflammatory and oxidative stress pathways. nih.govresearchgate.net
Elite triathlon training Polyphenol-rich Aronia-citrus juice Investigated changes in the generation and metabolism of 52 urinary oxylipins, including prostanoids. ua.escsic.es
COVID-19 in older adults Intravenous omega-3 fatty acid emulsion Shifted the urinary oxylipin profile, suggesting beneficial effects on the inflammatory response. nih.gov
Coffee and cocoa-based confectionery Coffee and cocoa No significant modulation of urinary oxylipin markers was documented among the different intervention groups. d-nb.info

Evaluation of Oxidative Stress Status via Urinary Oxylipin Concentrations

Urinary oxylipins, including metabolites of the PGD2 pathway like this compound, serve as valuable biomarkers for assessing systemic oxidative stress. bertin-bioreagent.commdpi.com Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases.

Oxylipins are products of both enzymatic and non-enzymatic oxidation of PUFAs. nih.govnih.gov The profile of these metabolites in urine can provide a detailed snapshot of the body's oxidative state. For instance, elevated levels of certain oxylipins derived from arachidonic acid, such as prostaglandins from the D and F families, are associated with a high inflammatory component. nih.gov

The analysis of a broad spectrum of urinary oxylipins, which can include this compound as part of the prostanoid panel, offers a non-invasive and comprehensive method for evaluating oxidative stress and the efficacy of interventions aimed at mitigating it.

Future Directions and Emerging Research Avenues for Tetranor Pgjm

Elucidation of Novel Tetranor-PGJM Metabolic Pathways and Derivatives

This compound is recognized as a downstream product of PGD2 metabolism. One established pathway involves the dehydration of tetranor-PGDM, a major urinary metabolite of PGD2. google.combertin-bioreagent.comcaymanchem.comlabscoop.combiomol.com This conversion, which can occur spontaneously, involves the removal of a hydroxyl group from the C-9 position of tetranor-PGDM. google.combertin-bioreagent.comcaymanchem.comlabscoop.combiomol.com Another proposed formation route is through the metabolism of PGJ2, which is itself a dehydrated metabolite of PGD2. google.com

Recent metabolomic studies have begun to shed light on the factors influencing this compound levels. For instance, supplementation with Curcuma longa (turmeric) extract has been observed to increase urinary concentrations of both this compound and tetranor-PGDM, suggesting a link to the anti-inflammatory effects of curcuminoids. researchgate.netresearchgate.netresearchgate.net These findings open up new avenues for investigating how dietary components and xenobiotics can modulate prostaglandin (B15479496) metabolic pathways. wiley.com

Future research will likely focus on identifying currently unknown metabolic pathways and derivatives of this compound. This exploration could reveal novel enzymatic processes and further downstream metabolites with unique biological activities. Understanding the complete metabolic network of PGD2, including all its derivatives like this compound, is crucial for a comprehensive grasp of its role in health and disease. nih.govnih.gov

Advanced Mechanistic Characterization of this compound's Biological Targets

The biological functions of this compound are intrinsically linked to its chemical structure. As an α,β-unsaturated ketone, this compound is an electrophilic molecule. google.com This characteristic gives it the propensity to react with nucleophilic functional groups found in various biomolecules, such as proteins, through a process known as Michael addition. google.com This reactivity is a key aspect of its potential biological effects.

While this compound is considered a metabolite of PGD2, which has well-characterized receptors like DP1 and CRTH2/DP2, the specific protein targets of this compound itself are not yet fully elucidated. medchemexpress.comcaymanchem.com It is hypothesized that its electrophilic nature allows it to form covalent adducts with proteins, thereby modulating their function. google.com This mechanism is distinct from the receptor-mediated actions of its parent prostaglandin, PGD2. caymanchem.com

Emerging research points to its potential role in cancer and inflammation. medchemexpress.combiosynth.com Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. biosynth.com Furthermore, its association with the anti-inflammatory effects of certain natural compounds suggests a role in modulating inflammatory pathways. researchgate.netresearchgate.netresearchgate.net In the context of Alzheimer's disease, levels of this compound have been found to have a negative correlation with clinical phenotypes, indicating a complex role in neuroinflammation. nih.gov Future investigations will need to employ advanced proteomic and biochemical techniques to identify the specific protein targets of this compound and unravel the downstream signaling consequences of these interactions.

Development of Innovative Analytical Technologies for Enhanced Spatiotemporal Resolution

Accurate and sensitive detection of this compound in biological samples is paramount for understanding its physiological and pathological relevance. Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key technology for quantifying this compound and other eicosanoids. nih.govgoogle.com This method offers high sensitivity and selectivity, allowing for the reliable measurement of these lipids in complex biological matrices like urine. nih.gov Enzyme-linked immunosorbent assays (ELISAs) have also been developed for the quantification of its precursor, tetranor-PGDM, which often involves the conversion of tetranor-PGDM to the more stable this compound for detection. caymanchem.com

Furthermore, refining analytical techniques to enhance sensitivity and reduce sample preparation time will be crucial. nih.gov Innovations in LC-MS/MS, including the use of ultra-high-pressure liquid chromatography (UHPLC) and more sensitive mass analyzers, will continue to push the limits of detection. researchgate.netresearchgate.netnih.gov

Summary of Analytical Techniques for this compound and Related Compounds
TechniqueApplicationAdvantagesLimitationsReference
LC-MS/MSQuantification in biological fluids (urine, colon tissue)High sensitivity, selectivity, and reliability for quantifying eicosanoids.Can require extensive sample preparation and derivatization for some analytes. nih.govgoogle.com
ELISAQuantification of tetranor-PGDM (via conversion to this compound)Competitive assay format, suitable for high-throughput screening.Potential for cross-reactivity, may have lower sensitivity than LC-MS/MS. caymanchem.com
GC-MSTargeted analysis of metabolitesHigh chromatographic resolution and sensitivity.Often requires derivatization of analytes. researchgate.netresearchgate.net
UPLC-QTOF-MSUntargeted metabolomics studiesAllows for the identification of a broad range of metabolites.Data analysis can be complex. researchgate.netresearchgate.net

Integration of this compound Research within Systems Biology and Network Pharmacology Approaches

To fully comprehend the biological significance of this compound, it is essential to move beyond a single-molecule focus and adopt a more holistic, systems-level perspective. Systems biology and network pharmacology offer powerful frameworks for integrating data from genomics, proteomics, and metabolomics to model complex biological systems. nih.gov By mapping the interactions of this compound with its potential targets within the broader context of cellular signaling and metabolic networks, researchers can gain deeper insights into its functional roles. nih.gov

Q & A

Q. How do researchers validate the biological relevance of this compound in disease models?

  • Methodological Answer: Establish dose-response relationships in preclinical models (e.g., murine inflammation assays). Correlate tissue-specific this compound levels with histopathological outcomes. Use CRISPR/Cas9 gene editing to perturb biosynthesis pathways and assess phenotypic rescue .

Guidance for Data Reporting

  • Tables and Figures : Follow journal-specific guidelines (e.g., Springer’s LaTeX templates) . Include raw data, CVs, and statistical parameters (e.g., p-values, confidence intervals) in supplementary materials.
  • Ethical Compliance : Declare IRB approval numbers and consent procedures in the Methods section .
  • Contradiction Analysis : Use PRISMA guidelines for systematic reviews and emphasize negative results in Discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.